molecular formula C10H9ClN2 B1587061 4-(2-chlorophenyl)-3-methyl-1H-pyrazole CAS No. 667400-39-7

4-(2-chlorophenyl)-3-methyl-1H-pyrazole

Cat. No. B1587061
CAS RN: 667400-39-7
M. Wt: 192.64 g/mol
InChI Key: COMPGPWYKZNXNH-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc. It may also include information about the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis is carried out .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Scientific Research Applications

Potential Anti-cancer Applications

Pyrazole derivatives have been studied for their potential as anti-cancer agents. The synthesis, electronic structure, and physico-chemical properties of pyrazole compounds, including those similar to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, suggest they could serve as photo-sensitizers in photovoltaic systems or exhibit negative responses against human microsomal prostaglandin E synthase 1, which is relevant in cancer research. Docking studies further propose these compounds' potential in cancer therapeutics (Thomas et al., 2019).

Tautomerism and Structural Insights

Research on NH-pyrazoles, closely related to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, highlights the importance of tautomerism in determining the structural properties of these compounds. Such insights are crucial for understanding the behavior of pyrazole derivatives in different environments, potentially impacting their stability, reactivity, and interactions with biological targets (Cornago et al., 2009).

Novel Fungicide Development

Pyrazole derivatives have also been explored for their use in agriculture, particularly as novel fungicides. A study on the synthesis of carbon-14 labeled pyraoxystrobin, a compound related to 4-(2-chlorophenyl)-3-methyl-1H-pyrazole, showcases the potential of these derivatives in developing fungicides with broad-spectrum and high activity against various fungi. Such research is vital for the development of new agricultural chemicals that can help manage crop diseases more effectively (Liu et al., 2011).

Photophysical and Electrochemical Studies

The exploration of pyrazoline derivatives for their photophysical properties indicates the potential application of 4-(2-chlorophenyl)-3-methyl-1H-pyrazole in materials science, particularly in the development of green light-emitting materials. Such materials could have applications in light-emitting diodes (LEDs) and other optoelectronic devices, highlighting the versatility of pyrazole derivatives beyond biomedical applications (Easwaramoorthi et al., 2013).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

This section would include information on the compound’s toxicity, potential health effects, safety precautions to be taken while handling it, and its environmental impact .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and ways in which the compound’s synthesis or properties could be improved .

properties

IUPAC Name

4-(2-chlorophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMPGPWYKZNXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384456
Record name 4-(2-chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-chlorophenyl)-3-methyl-1H-pyrazole

CAS RN

667400-39-7
Record name 4-(2-chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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